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Compound of Interest

Compound Name: N-(butan-2-yl)propanamide

CAS No.: 5827-73-6

Cat. No.: B13952968

Get Quote

Executive Summary
N-sec-butylpropanamide (CAS: 5827-73-6) is a pivotal chiral building block. Its primary

application in modern organic synthesis is within the Kinetic Resolution (KR) of sec-butylamine,

a ubiquitous moiety in agrochemicals and pharmaceuticals. The amide is generated via lipase-

catalyzed acylation, yielding high enantiomeric excess (

).[1]

Beyond its role as a resolution product, the enantiopure amide functions as a Chiral Auxiliary.

The chiral sec-butyl group induces stereochemical control during the alkylation of the propionyl

backbone, allowing for the asymmetric synthesis of

-methyl carboxylic acids.

Key Applications
Chiral Amine Production: Source of (R)- and (S)-sec-butylamine via enzymatic acylation and

subsequent hydrolysis.
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Asymmetric Alkylation: Substrate for diastereoselective enolate alkylation (Myers/Beak-type

chemistry).

Chiral Solvating Agent: Use in NMR spectroscopy for determining

of chiral acids (via hydrogen-bonding interactions).

Mechanistic Principles
Enzymatic Kinetic Resolution (Biocatalysis)
The synthesis of enantiopure N-sec-butylpropanamide relies on the discriminatory ability of

Candida antarctica Lipase B (CAL-B). The enzyme's active site (Ser-His-Asp triad)

preferentially acylates the (R)-enantiomer of sec-butylamine when using an acyl donor (e.g.,

ethyl propionate).

Fast Reaction: (R)-amine + Propionate

(R)-Amide + EtOH

Slow Reaction: (S)-amine + Propionate

No Reaction

Result: The reaction mixture contains (R)-N-sec-butylpropanamide and unreacted (S)-sec-

butylamine, which are easily separated by distillation or extraction.

Diastereoselective Enolate Alkylation
When used as a chiral auxiliary, (R)-N-sec-butylpropanamide undergoes lithiation to form a Z-

enolate. The chiral sec-butyl group exerts 1,3-allylic strain, forcing the bulky group (ethyl) away

from the enolate oxygen. This locks the conformation, directing the incoming electrophile to the

less hindered face (anti-periplanar approach).
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Figure 1: Workflow for the enzymatic resolution of sec-butylamine to yield N-sec-

butylpropanamide and its downstream application.

Experimental Protocols
Protocol A: Enzymatic Synthesis of (R)-N-sec-
butylpropanamide
Objective: Preparation of multi-gram quantities of enantiopure amide and recovery of (S)-

amine.

Materials:

Racemic sec-butylamine (1.0 eq)

Ethyl propionate (1.2 eq)

Novozym 435 (Immobilized CAL-B, 10 mg/mmol substrate)

MTBE (Methyl tert-butyl ether) - Solvent

Step-by-Step Procedure:

Setup: In a round-bottom flask, dissolve racemic sec-butylamine (7.3 g, 100 mmol) in MTBE

(100 mL).

Acyl Donor Addition: Add ethyl propionate (12.2 g, 120 mmol).

Initiation: Add Novozym 435 beads (1.0 g).
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Incubation: Shake or stir gently (to avoid pulverizing beads) at 30–40°C for 24–48 hours.

Checkpoint: Monitor conversion by GC (chiral column, e.g., Chirasil-DEX CB). Stop

reaction at exactly 50% conversion to maximize enantiomeric purity of both species.

Filtration: Filter off the enzyme beads (can be washed and reused).

Separation (Critical Step):

Wash the organic filtrate with 1M HCl (3 x 30 mL).

Aqueous Layer: Contains (S)-sec-butylamine hydrochloride. Basify with NaOH and extract

with ether to recover (S)-amine.

Organic Layer: Contains (R)-N-sec-butylpropanamide. Dry over MgSO₄ and concentrate in

vacuo.

Purification: Recrystallize the amide from hexane/ethyl acetate if necessary, though crude

purity is often >95%.

Data Specifications:

Component Yield ee (%) Configuration

(S)-sec-Butylamine 42-45% >99% S

| (R)-N-sec-butylpropanamide | 45-48% | >97% | R |

Protocol B: Asymmetric -Alkylation using (R)-N-sec-
butylpropanamide
Objective: Use the resolved amide as a template to synthesize chiral

-methyl carboxylic acids.

Mechanism: Formation of a dianion (Li-N-Li-O) followed by steric-directed alkylation.

Materials:
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(R)-N-sec-butylpropanamide (from Protocol A)

n-Butyllithium (2.2 eq)

Diisopropylamine (2.2 eq) (to generate LDA)

Alkyl Halide (e.g., Benzyl bromide, 1.2 eq)

Anhydrous THF

Lithium Chloride (LiCl) - Optional additive to accelerate enolization and break aggregates.

Step-by-Step Procedure:

Enolate Formation:

Flame-dry a flask under Argon. Add THF (50 mL) and Diisopropylamine (2.2 eq). Cool to

0°C.

Add n-BuLi (2.2 eq) dropwise. Stir 15 min.

Add LiCl (flame dried, 3.0 eq) if using.

Cool to -78°C.

Substrate Addition:

Dissolve (R)-N-sec-butylpropanamide (1.0 eq) in THF and add dropwise to the LDA

solution.

Note: The first equivalent of base removes the N-H proton; the second removes the

-proton.

Stir at 0°C for 1 hour to ensure complete dianion formation, then cool back to -78°C.

Alkylation:

Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq) slowly.
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Allow the reaction to warm slowly to -20°C over 4 hours.

Quench & Isolation:

Quench with saturated NH₄Cl solution.

Extract with Ethyl Acetate.[1]

Purify via flash chromatography (Silica gel, Hexane/EtOAc).

Auxiliary Removal (Hydrolysis):

Reflux the alkylated amide in 6M H₂SO₄ or 3M HCl for 6-12 hours.

Extract the chiral acid. The chiral amine can be recovered by basifying the aqueous

phase.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low ee in Resolution
Reaction went beyond 50%

conversion.

Stop reaction earlier (45-48%

conversion). Lower

temperature to 25°C.

Low Yield in Alkylation
Incomplete enolization (dianion

not formed).

Ensure 2.2+ eq of base. Warm

to 0°C during enolization step

before cooling for alkylation.

Racemization Overheating during hydrolysis.

Use milder hydrolysis methods

(e.g., iodotrimethylsilane) or

enzymatic hydrolysis if acid

sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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